molecular formula C25H20O4 B293352 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No. B293352
M. Wt: 384.4 g/mol
InChI Key: RWJQVUXWVKRFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied for its potential pharmacological properties, particularly its ability to inhibit certain enzymes and biological pathways. In

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to work by binding to the active site of the target enzyme and preventing its activity. This binding is thought to be reversible, which allows for the compound to be used as a potential therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one are not well characterized. However, studies have shown that it can inhibit the activity of various enzymes and biological pathways, as described above. In addition, it has been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments is its ability to inhibit the activity of specific enzymes and biological pathways. This allows for the investigation of the role of these enzymes and pathways in various diseases and conditions. However, one limitation of using this compound is its relatively low yield in the synthesis method, which could make it difficult to obtain large quantities for experimental use.

Future Directions

There are several future directions for research on 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurological disorders. Further studies are needed to determine its efficacy and safety in animal and human models.
In addition, research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for experimental use. Furthermore, investigations could be conducted into the potential of this compound to inhibit other enzymes and biological pathways, which could lead to the discovery of new therapeutic targets for various diseases and conditions.
Conclusion:
In conclusion, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound with potential pharmacological properties. It has been shown to inhibit the activity of certain enzymes and biological pathways, and could potentially be useful in the treatment of various diseases and conditions. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves several steps. First, 4-hydroxycoumarin is reacted with 4-bromobiphenyl in the presence of a base to form a brominated intermediate. This intermediate is then reacted with diethyl oxalate to form the desired product. The yield of this synthesis method is reported to be around 40%.

Scientific Research Applications

Research on 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has focused on its potential as an inhibitor of various enzymes and biological pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
In addition, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of this enzyme could potentially be useful in the treatment of depression and other mood disorders.

properties

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

IUPAC Name

4,8-dimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C25H20O4/c1-16-14-24(27)29-25-17(2)23(13-12-21(16)25)28-15-22(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

RWJQVUXWVKRFHC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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